molecular formula C14H6ClNO4 B2957546 2-Chloro-3-nitro-anthraquinone CAS No. 35322-95-3

2-Chloro-3-nitro-anthraquinone

Cat. No.: B2957546
CAS No.: 35322-95-3
M. Wt: 287.66
InChI Key: WMKVDDVASUJKHN-UHFFFAOYSA-N
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Description

General Context of Anthracene-9,10-dione Chemistry

Anthracene-9,10-dione, commonly known as anthraquinone (B42736), forms the structural backbone for a vast and diverse class of organic compounds. colab.wsnih.gov This tricyclic aromatic quinone is characterized by a planar system of two benzene (B151609) rings fused to a central quinone ring. colab.ws The presence of the electron-withdrawing carbonyl groups significantly influences its chemical reactivity, rendering the aromatic rings electron-deficient and thus less susceptible to typical electrophilic aromatic substitution reactions. colab.ws Conversely, this electronic feature makes the anthraquinone core amenable to nucleophilic substitution reactions, a key strategy for its functionalization. colab.ws

The chemistry of anthraquinone derivatives is rich and has been a subject of intense study for over a century, initially driven by their importance as dyes and pigments. colab.ws These compounds are known for their remarkable stability, vibrant colors, and unique photophysical and electrochemical properties. colab.ws Beyond their historical use as colorants, functionalized anthraquinones have found applications in diverse fields such as medicine, materials science, and analytical chemistry. colab.wsresearchgate.net Their rigid and planar structure allows them to intercalate with DNA, leading to the development of numerous anticancer agents. researchgate.netnih.gov Furthermore, their redox activity is central to their roles in biological systems and as components in advanced materials like organic batteries. nih.gov

Significance of Halo- and Nitro-Substituted Anthraquinones in Contemporary Chemical Research

Among the myriad of functionalized anthraquinones, those bearing halogen (halo-) and nitro- substituents hold particular importance in modern chemical research. These electron-withdrawing groups further deactivate the anthraquinone nucleus towards electrophilic attack but significantly activate it for nucleophilic substitution. This enhanced reactivity makes halo- and nitro-anthraquinones valuable intermediates in the synthesis of more complex derivatives.

The position of the substituent on the anthraquinone core dictates its reactivity. For instance, a halogen at the 1-position is generally more reactive towards nucleophiles than one at the 2-position. google.com The introduction of a nitro group, a strong electron-withdrawing group, further enhances this reactivity. In halo-nitro-anthraquinones, the interplay between the two substituents can lead to selective substitution reactions. For example, in 1-fluoro-4-nitroanthraquinone, the fluorine atom is preferentially substituted by various nucleophiles. researchgate.net However, in the case of 1-chloro-4-nitroanthraquinone, the reaction outcome depends on the nature of the nucleophile, with some favoring chlorine substitution and others leading to the displacement of the nitro group. researchgate.net

This tunable reactivity allows for the strategic synthesis of a wide array of functionalized anthraquinones. The resulting compounds are explored for various applications, including:

Dye Synthesis: Halo- and nitro-anthraquinones are key precursors in the manufacturing of a variety of dyes. google.comscribd.com

Materials Science: The incorporation of these functional groups can modulate the electronic properties of anthraquinone-based materials, which is relevant for applications in organic electronics. nih.gov

Medicinal Chemistry: The ability to selectively introduce different functional groups allows for the synthesis of libraries of compounds for screening as potential therapeutic agents, particularly as anticancer drugs. researchgate.netnih.gov

Research Landscape and Opportunities for 2-Chloro-3-nitro-anthraquinone

The specific compound, this compound, presents a unique substitution pattern on the anthraquinone core. While research on other disubstituted anthraquinones, such as 2,5- and 2,6-isomers, has been driven by the quest for new lasing organic dyes, the 2,3-disubstituted pattern remains less explored. orientjchem.orgresearchgate.net

The presence of both a chloro and a nitro group on adjacent carbons in the "b" ring of the anthraquinone skeleton suggests a distinct reactivity profile. The combined electron-withdrawing effects of these groups are expected to activate the molecule for nucleophilic aromatic substitution. The relative reactivity of the chloro versus the nitro group in this specific arrangement is a key area for investigation. Understanding the regioselectivity of nucleophilic attack on this compound is crucial for its utilization as a synthetic building block.

Opportunities for research on this compound are numerous and span several areas of chemistry:

Synthetic Methodology: Developing efficient and selective methods for the synthesis of this compound itself is a primary step. Furthermore, exploring its reactions with a diverse range of nucleophiles (O-, N-, S-, and C-based) would establish its synthetic utility. researchgate.netresearchgate.net This could lead to novel pathways for creating highly functionalized and potentially bioactive anthraquinone derivatives.

Medicinal Chemistry: Given the established role of functionalized anthraquinones as anticancer agents, derivatives of this compound could be synthesized and evaluated for their biological activity. researchgate.netnih.gov The specific substitution pattern may lead to unique interactions with biological targets.

Materials Science: The electronic properties of polymers and small molecules derived from this compound could be investigated for applications in organic electronics, sensors, or as redox-active materials. The introduction of specific functionalities via substitution reactions could be used to tune these properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClNO4/c15-11-5-9-10(6-12(11)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKVDDVASUJKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Nitro Anthraquinone

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-Chloro-3-nitro-anthraquinone, enabled by the electronic characteristics of its substituents. This mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

In nucleophilic aromatic substitution reactions, both halogen and nitro groups can potentially act as leaving groups. The reactivity and selectivity depend significantly on the reaction conditions and the nature of the attacking nucleophile. Generally, for a group to be a good leaving group in an SNAr reaction, it must be able to stabilize a negative charge. While halides are common leaving groups, the nitro group can also be displaced. libretexts.orgresearchgate.net In systems like 2-chloro-3-nitroquinoxaline, which has some electronic similarities to the target molecule, nucleophiles such as piperidine (B6355638) and methoxide (B1231860) have been shown to selectively substitute the nitro group over the chloro group. researchgate.net This preference can be influenced by factors such as the π-bond character between the carbons bearing the substituents and stabilizing interactions within the reaction intermediate. researchgate.net The anthraquinone (B42736) core itself, with its two electron-withdrawing carbonyl groups, significantly influences the electrophilicity of the ring carbons, thereby affecting the substitution patterns.

The presence of strong electron-withdrawing groups (EWGs) is a critical prerequisite for the SNAr mechanism to occur. libretexts.org In this compound, the nitro group (NO₂) and the two carbonyl groups of the anthraquinone skeleton serve as powerful EWGs. wikipedia.org These groups decrease the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The activating effect is most pronounced when the EWGs are positioned ortho or para to the leaving group. This positioning allows for the effective delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex. libretexts.orglibretexts.org The resonance structures of the intermediate show that the negative charge can be accommodated on the oxygen atoms of the nitro and carbonyl groups, which significantly lowers the activation energy of the reaction. youtube.com If an EWG is meta to the leaving group, this resonance stabilization is not possible, and the reaction is much less likely to occur. libretexts.org

Beyond the common SNAr pathway, the functionalization of aromatic systems can sometimes proceed through a radical-based mechanism known as SRN1 (Substitution Radical Nucleophilic Unimolecular). dalalinstitute.com This multi-step process involves an electron transfer to the substrate to form a radical anion, which then expels the leaving group to form an aryl radical. dalalinstitute.com This aryl radical subsequently reacts with a nucleophile to form a new radical anion, which can then propagate a chain reaction by transferring an electron to a new substrate molecule. dalalinstitute.com While the SNAr mechanism is favored in highly electron-deficient systems like this compound, the SRN1 mechanism represents an alternative pathway for the substitution of halides on aromatic rings, particularly under conditions that favor radical formation, such as photochemical or electrochemical initiation. dalalinstitute.com

Redox Chemistry and Electrochemical Behavior

The extended π-system and the presence of carbonyl groups make anthraquinones electrochemically active molecules. Their ability to undergo reversible reduction and oxidation processes is central to their utility in various applications, and these properties are finely tunable by substituents. rsc.org

The redox behavior of anthraquinone derivatives is typically investigated using techniques like cyclic voltammetry (CV). nih.govresearchgate.net These measurements reveal the reduction potentials at which the molecule accepts electrons. Unsubstituted anthraquinone in non-aqueous solvents typically shows two reversible one-electron reduction steps, corresponding to the formation of a radical anion (AQ•⁻) and then a dianion (AQ²⁻). nih.gov The potential at which these reductions occur and the stability of the resulting species define the electrochemical window of the compound. nih.gov The structural characteristics and chemical environment, such as ordering effects in thin films, can have a substantial influence on electrochemical performance. acs.org

Substituents on the anthraquinone ring have a profound impact on its redox potentials. nih.gov Electron-withdrawing groups, such as the chloro and nitro groups in this compound, facilitate the reduction process. rsc.orgnih.gov By pulling electron density from the aromatic system, these groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it easier for the molecule to accept an electron. nih.gov This results in a cathodic (less negative) shift of the reduction potential compared to the unsubstituted parent molecule. rsc.org

Conversely, electron-donating groups like amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the ring, making reduction more difficult and causing an anodic (more negative) shift in the reduction potential. rsc.orgnih.gov The precise tuning of redox potentials through the strategic placement of various substituents is a key area of research, particularly for applications in organic electronics and redox flow batteries. rsc.orgnih.gov

Interactive Table: Effect of Substituents on the First Reduction Potential of Anthraquinone Derivatives

The following table summarizes experimentally measured first reduction potentials (E₁/₂) for various substituted anthraquinones, illustrating the electronic influence of different functional groups. Data is referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple or the Saturated Calomel Electrode (SCE) as indicated.

CompoundSubstituent(s)E₁/₂ (V)Reference Electrode
AnthraquinoneNone-1.33Fc/Fc⁺
1-Aminoanthraquinone1-NH₂-1.47Fc/Fc⁺
2-Aminoanthraquinone2-NH₂-1.51Fc/Fc⁺
1-Phenoxyanthraquinone1-OPh-1.33Fc/Fc⁺
2-Phenoxyanthraquinone2-OPh-1.34Fc/Fc⁺
Anthraquinone ImidesImide group-0.60 to -0.55SCE

Data sourced from multiple studies. gsu.edunih.gov Note that direct comparison between different reference electrodes requires a conversion factor. Electron-donating groups like amino shift the potential to more negative values, while strong electron-withdrawing systems like imides shift it to significantly less negative values.

Complexation Effects on Electrochemical Properties (e.g., Lithium Ion Pairing)

The electrochemical properties of anthraquinone derivatives are significantly influenced by the nature of their substituent groups, a critical factor in applications such as organic cathode materials for lithium-ion batteries. The core anthraquinone structure possesses redox-active carbonyl groups that facilitate electrochemical activity. The introduction of electron-withdrawing groups, such as the chloro and nitro groups present in this compound, is an effective strategy to modulate the redox potential of these materials. researchgate.net

Electron-withdrawing substituents tune the lowest unoccupied molecular orbital (LUMO) energy of the molecule. Theoretical computations have shown a linear correlation between the redox potential and the LUMO energy. researchgate.net Consequently, groups like halogens (e.g., chlorine) and nitro groups are capable of controlling the reduction potential of organic electrode materials. researchgate.net For this compound, the presence of both a chloro and a nitro group would be expected to increase its reduction potential compared to unsubstituted anthraquinone, which is a desirable characteristic for cathode materials as it leads to a higher cell voltage.

While specific experimental data on the complexation of this compound with lithium ions is not extensively documented in publicly available literature, the general mechanism for anthraquinone-based materials involves the reversible binding of lithium ions to the carbonyl oxygen atoms during the charge-discharge cycle. The enhanced polarity and modified electronic environment caused by the chloro and nitro substituents would directly impact the kinetics and thermodynamics of this lithium ion pairing. For instance, anthraquinone-based polyimides have been investigated as robust cathodes for lithium secondary batteries, demonstrating high capacities, although they can be subject to dissolution in electrolytes during cycling. researchgate.net The functionalization of the anthraquinone core is a key strategy to mitigate such issues and improve cycling stability. researchgate.netresearchgate.net

Table 1: General Effects of Substituent Groups on the Electrochemical Properties of Anthraquinone Cathodes

Substituent Type Example Groups Effect on Redox Potential Rationale
Electron-Withdrawing Halogens (-Cl, -F), Nitro (-NO₂), Cyano (-CN), Sulfonyl (-SO₃H) Increase Lowers the LUMO energy level, facilitating reduction. researchgate.net

Photochemical Reactivity and Photoinduced Transformations

Anthraquinones are a well-studied class of photochemically active compounds that serve as redox-active electron transfer mediators and organic photosensitizers. sciopen.com Their utility in photocatalysis is due to their excellent electron transfer capabilities and photosensitivity, which help address common issues like low light utilization in conventional semiconductor-based systems. sciopen.com Upon absorption of light, the anthraquinone core can be excited to a singlet state, followed by intersystem crossing to a more stable triplet state, which is a potent oxidizing agent capable of initiating various chemical reactions.

Specific research into the photophysical properties of isomers of this compound provides insight into the potential photochemical behavior of this family of compounds. For example, a study on 2-chloro-5-nitro-9,10-anthraquinone was undertaken to explore its potential as a lasing organic dye. orientjchem.orgresearchgate.net This line of research focuses on synthesizing new anthracene (B1667546) derivatives and characterizing their photophysical and lasing characteristics. orientjchem.org The investigation of such properties is fundamental to understanding the photoinduced transformations these molecules can undergo and their suitability for applications in materials science and photochemistry. orientjchem.orgresearchgate.net

The general photochemical reactivity of anthraquinones includes their use in photo-catalytic oxygenation reactions and their functionalization within covalent organic frameworks to create visible-light-responsive, metal-free catalysts. sciopen.com The specific substituents, such as the chloro and nitro groups in this compound, would modulate the absorption spectrum and the energy levels of the excited states, thereby influencing the efficiency and pathway of any photoinduced transformations.

Microbial Transformations and Biocatalytic Reactivity of Anthraquinones

The interaction of anthraquinone derivatives with microbial systems is multifaceted, encompassing both the transformation of the anthraquinone structure by microorganisms and the use of anthraquinones to catalyze biological reactions.

While direct microbial transformation pathways for this compound are not specifically detailed in the literature, the potential for biotransformation can be inferred from studies on other halogenated and nitrated aromatic compounds. Microorganisms are known to mediate dechlorination and denitration reactions. nih.govnih.gov For instance, microbial consortia have been shown to transform the organochlorine pesticide Chlordecone through reductive dechlorination and other structural modifications. nih.govresearchgate.net It is plausible that under appropriate anaerobic conditions, microbial communities could similarly effect reductive dechlorination of the chloro-substituent and reduction of the nitro-group on the this compound molecule. Furthermore, many anthraquinone derivatives exhibit antimicrobial properties by generating reactive oxygen species (ROS) or interfering with microbial DNA replication, which could influence the types of microbial interactions that occur. researchgate.net

In the realm of biocatalysis, anthraquinones have emerged as highly effective photocatalysts for driving enzymatic reactions. Water-soluble anthraquinones, such as sodium anthraquinone sulfonate (SAS), can be used to promote peroxyzyme-catalyzed halogenation and hydroxylation reactions. acs.org In this system, the anthraquinone acts as an organophotocatalyst that uses light energy to drive the in-situ generation of hydrogen peroxide (H₂O₂) from a simple alcohol like methanol. acs.org This continuously generated H₂O₂ is then used by enzymes (peroxyzymes) as a cosubstrate to perform selective oxidation reactions on various substrates. acs.org This photobiocatalytic system has demonstrated remarkable efficiency and robustness, achieving very high turnover numbers for the biocatalysts involved. acs.org

Table 2: Performance of an Anthraquinone-Driven Photobiocatalytic System

Enzyme Reaction Type Substrate Photocatalyst H₂O₂ Source Achieved Turnover Number (TON) for Biocatalyst Reference
Chloroperoxidase (CiVCPO) Halogenation Indole Sodium anthraquinone sulfonate (SAS) Methanol / O₂ Up to 318,000 acs.org

Spectroscopic and Structural Characterization of 2 Chloro 3 Nitro Anthraquinone

Vibrational Spectroscopy Studies

Infrared (IR) Spectroscopy for Functional Group Analysis

No experimental IR spectral data for 2-Chloro-3-nitro-anthraquinone is available in the public domain. A speculative analysis based on the functional groups present would suggest the following expected regions for absorption bands:

C=O (Ketone): Around 1670-1690 cm⁻¹ for the anthraquinone (B42736) carbonyl groups.

NO₂ (Nitro group): Asymmetric and symmetric stretching vibrations typically appear around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-Cl (Chloro group): Stretching vibrations would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

C=C (Aromatic): Stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

C-H (Aromatic): Stretching vibrations would be observed above 3000 cm⁻¹.

Without actual experimental data, a data table cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis for Proton Environments

Specific ¹H NMR data for this compound is not available. The expected spectrum would show signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the carbonyl groups of the anthraquinone core.

¹³C NMR Spectroscopic Analysis for Carbon Framework

No experimental ¹³C NMR data for this compound has been found. A ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbons, the carbons bearing the chloro and nitro substituents, and the other aromatic carbons of the anthraquinone framework.

Advanced NMR Techniques for Comprehensive Structural Elucidation

There is no evidence in the available literature of advanced NMR techniques (such as COSY, HSQC, HMBC) being applied to this compound for a comprehensive structural elucidation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light. These studies are fundamental to understanding the photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Transitions

The UV-Vis spectrum of an organic molecule provides information about its electronic transitions, primarily from lower energy to higher energy molecular orbitals. libretexts.org For anthraquinone derivatives, the spectrum is typically characterized by several absorption bands in the UV and visible regions. nih.gov These absorptions correspond to π → π* and n → π* electronic transitions within the conjugated system of the molecule. nih.govlibretexts.org

The core anthraquinone structure is a chromophore that absorbs strongly in the UV-Vis region. libretexts.org The presence of substituents, such as the chloro and nitro groups in this compound, can significantly modify the absorption characteristics. These auxochromic groups alter the energy levels of the molecular orbitals, often leading to shifts in the maximum absorption wavelength (λmax). The introduction of electron-withdrawing groups like the nitro group and the chloro group can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) depending on their position and interaction with the anthraquinone core. The UV/Vis spectra of anthraquinones generally display four π → π* absorption bands between 220–350 nm and a weaker n → π* absorption band at longer wavelengths, near 400 nm. nih.gov

Table 1: Typical Electronic Transitions in Anthraquinone Derivatives

Transition Type Typical Wavelength Range (nm) Description
π → π* 220 - 350 Involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity bands. nih.govyoutube.com
n → π* ~400 Involves the excitation of an electron from a non-bonding orbital (e.g., on a carbonyl oxygen) to a π* antibonding orbital. These are typically low-intensity, symmetry-forbidden transitions. nih.govyoutube.com

The solvent environment can also influence the position of these absorption bands. Polar solvents may cause a bathochromic shift for π → π* transitions by stabilizing the more polar excited state. nih.gov

Investigation of Photophysical Properties and Potential Lasing Characteristics

The study of photophysical properties, such as fluorescence and phosphorescence, is crucial for applications like organic dyes and lasing materials. Substituted anthracenes and anthraquinones have been investigated as potential organic compounds for lasing applications. orientjchem.orgresearchgate.net The efficiency of these processes is quantified by parameters like the fluorescence quantum yield, which measures the ratio of emitted photons to absorbed photons.

For this compound, the presence of the nitro group is expected to have a profound impact on its emission properties. Nitroaromatic compounds are known to be poorly fluorescent. springernature.com This is because the nitro group often provides an efficient pathway for non-radiative decay of the excited state, thus "quenching" the fluorescence. springernature.com However, research into modifying the structure of nitroaromatics to enhance fluorescence is ongoing, highlighting the importance of understanding the relationship between structure and photophysical properties. springernature.com Studies on related isomers, such as 2-chloro-5-nitro-9,10-anthraquinone, have been undertaken to explore their photophysical properties and potential as lasing dyes, indicating the general interest in this class of compounds. orientjchem.orgresearchgate.net

Table 2: Key Photophysical Parameters for Characterization

Parameter Symbol Description
Maximum Absorption Wavelength λabs The wavelength at which the molecule shows maximum light absorbance.
Maximum Emission Wavelength λem The wavelength at which the molecule shows maximum fluorescence intensity.
Stokes Shift Δν The difference in energy (or wavelength) between the maximum absorption and maximum emission. A larger Stokes shift is often desirable for fluorescence applications. mdpi.com
Fluorescence Quantum Yield Φf A measure of the efficiency of the fluorescence process. mdpi.com
Fluorescence Lifetime τf The average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

Fluorescence Studies and Interactions with Molecular Systems

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules and their interactions with the surrounding environment. As noted, the nitro group in this compound is expected to significantly quench its fluorescence. springernature.com This quenching can occur through various mechanisms, including internal conversion and intersystem crossing to a non-emissive triplet state.

The interaction with solvent molecules is also a critical factor. The emission spectra of substituted anthraquinones can exhibit solvatochromism, where the position of the emission maximum changes with solvent polarity. mdpi.com For nitro-aromatics, polar solvents can further decrease fluorescence intensity by stabilizing charge-transfer excited states, which facilitates non-radiative decay pathways. springernature.com

Furthermore, fluorescence quenching studies can be employed to investigate the interaction of this compound with other molecular systems. For instance, the ability of nitroaromatic compounds to act as quenchers for other fluorescent molecules (fluorophores) is well-documented. nih.gov This process often involves an electron transfer mechanism where the electron-deficient nitroaromatic compound accepts an electron from the excited fluorophore, leading to the formation of a non-fluorescent complex. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₄H₆ClNO₄), the exact molecular weight is approximately 287.00 g/mol .

A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in the molecular ion appearing as two peaks: an M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of about 3:1. miamioh.edu

The fragmentation of the molecular ion under electron impact provides structural information. For aromatic nitro compounds, characteristic fragmentation pathways include the loss of neutral molecules such as NO (30 Da) and NO₂ (46 Da). youtube.com The anthraquinone core itself is known to undergo successive losses of two carbon monoxide (CO) molecules (28 Da each). pjsir.org Combining these patterns, a plausible fragmentation pathway for this compound can be proposed.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (for ³⁵Cl) Proposed Fragment Ion Neutral Loss
287 [C₁₄H₆³⁵ClNO₄]⁺ Molecular Ion (M+)
289 [C₁₄H₆³⁷ClNO₄]⁺ Isotopic Peak (M+2)
257 [C₁₄H₆³⁵ClO₃]⁺ NO
241 [C₁₄H₆³⁵ClO₂]⁺ NO₂
229 [C₁₃H₆³⁵ClO₂]⁺ NO + CO
213 [C₁₃H₆³⁵ClO]⁺ NO₂ + CO
201 [C₁₂H₆³⁵ClO]⁺ NO + 2CO
185 [C₁₂H₆³⁵Cl]⁺ NO₂ + 2CO

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions.

For this compound, an XRD analysis would reveal the planarity of the anthraquinone system and the orientation of the chloro and nitro substituents relative to the aromatic rings. In similar structures, such as other substituted chloro-nitro-aromatic compounds, the nitro group is often twisted significantly out of the plane of the benzene (B151609) ring. researchgate.net This twisting is a result of steric hindrance with adjacent substituents. The analysis would also characterize the crystal packing, identifying intermolecular forces such as π-π stacking interactions between the aromatic rings of adjacent molecules and other potential hydrogen bonds or halogen bonds that stabilize the crystal lattice. researchgate.net

Table 4: Crystallographic Data Obtainable from XRD Analysis

Parameter Description
Crystal System The symmetry class of the crystal (e.g., monoclinic, orthorhombic). researchgate.net
Space Group The specific symmetry group of the crystal structure. researchgate.net
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances between atoms and the angles they form.
Torsional Angles Describes the rotation around a chemical bond, indicating the conformation of substituents.
Intermolecular Interactions Identifies and quantifies non-covalent interactions like hydrogen bonds and π-π stacking.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. The nitro group (-NO₂) is an electroactive functional group that can be readily reduced by one electron to form a nitro radical anion ([R-NO₂]⁻•).

Therefore, EPR spectroscopy is an ideal tool for studying the formation and electronic structure of the this compound radical anion, which could be generated electrochemically or through chemical reduction. In situ EPR studies have been successfully used to detect and quantify radical anion intermediates of other anthraquinone derivatives during electrochemical cycling. nih.gov

The EPR spectrum provides two key pieces of information: the g-factor and the hyperfine coupling constants. The g-factor is characteristic of the radical's electronic environment. The hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N of the nitro group and ¹H atoms on the aromatic rings). Analysis of these couplings provides a detailed map of the unpaired electron spin density distribution across the molecule, revealing which atoms bear the most radical character. nih.gov

Table 5: Information Derived from EPR Spectroscopy

EPR Parameter Information Provided
g-factor Helps in the identification of the radical species and provides insight into its electronic environment. nih.gov
Hyperfine Coupling Constants (A) Quantifies the interaction between the unpaired electron and magnetic nuclei, revealing the distribution of the unpaired spin density across the molecule. nih.gov
Linewidth Can provide information on dynamic processes, such as electron transfer rates. nih.gov
Signal Intensity Proportional to the concentration of the radical species.

Computational and Theoretical Chemistry Studies of 2 Chloro 3 Nitro Anthraquinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the properties of anthraquinone (B42736) derivatives. A typical study on 2-Chloro-3-nitro-anthraquinone would involve DFT calculations to explore its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Due to the rigid anthraquinone core, significant conformational flexibility is not expected, but the orientation of the nitro group relative to the plane of the rings would be a key parameter to determine.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical stability and reactivity of the molecule. A smaller gap suggests the molecule is more easily excitable and more reactive.

The Molecular Electrostatic Potential (MEP) map is another important tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating sites susceptible to electrophilic attack, while positive potential would be expected elsewhere.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties. The calculation of vibrational frequencies helps in the interpretation of experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C=O stretching, N-O stretching, C-Cl stretching).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. By predicting the ¹H and ¹³C NMR spectra, computational results can aid in the structural confirmation and assignment of experimental spectra.

Theoretical Investigation of Redox Potentials and Electrochemical Windows

The electrochemical behavior of anthraquinones is of significant interest for applications in batteries and catalysis. DFT can be used to calculate the reduction potentials of this compound. This involves computing the Gibbs free energy change for the electron transfer reactions. The presence of the electron-withdrawing chloro and nitro groups is expected to significantly influence its redox properties compared to unsubstituted anthraquinone.

Solvation Energy Computations

The properties of a molecule can be significantly affected by its solvent environment. Solvation energy computations, often using models like the Polarizable Continuum Model (PCM), account for the effect of the solvent on the molecule's electronic structure and properties. Calculating the solvation energy is crucial for accurately predicting properties like redox potentials in solution.

Advanced Derivatization and Functionalization Strategies

Regioselective and Chemoselective Introduction of Diverse Functional Groups

The 2-chloro-3-nitro-anthraquinone molecule possesses two key reactive sites for the introduction of new functionalities: the carbon atom bearing the chlorine atom and the carbon atom bearing the nitro group. The electron-withdrawing nature of the anthraquinone (B42736) core, coupled with the nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the regioselective replacement of the chlorine atom by various nucleophiles.

The relative reactivity of the chloro and nitro groups is crucial for achieving chemoselectivity. In many cases, the chloro group is a better leaving group than the nitro group in SNAr reactions. However, the reaction conditions and the nature of the nucleophile can influence the outcome. For instance, in reactions of l-nitro-4-chloroanthraquinone with phenolate (B1203915) anions, the chlorine atom is preferentially substituted, whereas with the more powerful thiophenolate anion, the nitro group is predominantly replaced. researchgate.net This differential reactivity can be exploited to selectively introduce oxygen- or sulfur-containing functional groups.

Furthermore, the nitro group itself can be a versatile handle for functionalization. It can be reduced to an amino group, which can then undergo a wide array of subsequent reactions, such as diazotization followed by substitution, acylation, or alkylation. This opens up pathways to a diverse range of nitrogen-containing derivatives. The selective reduction of the nitro group in the presence of the chloro group would be a key step in such synthetic strategies.

Table 1: Potential Regioselective and Chemoselective Reactions on this compound

Reaction TypeReagent/ConditionsPotential Product
Nucleophilic Aromatic Substitution (Dechlorination)R-OH / Base2-Alkoxy-3-nitro-anthraquinone
Nucleophilic Aromatic Substitution (Dechlorination)R-SH / Base2-Alkylthio-3-nitro-anthraquinone
Nucleophilic Aromatic Substitution (Denitration)Strong nucleophiles (e.g., R-S⁻)2-Chloro-3-substituted-anthraquinone
Nitro Group ReductionReducing agents (e.g., SnCl₂/HCl)2-Chloro-3-amino-anthraquinone

Strategies for Enhanced Solubility and Biocompatibility (e.g., Glycosidation via Biotransformation)

A significant challenge in the development of anthraquinone-based compounds for biological applications is their often-poor solubility in aqueous media. A powerful strategy to overcome this limitation and enhance biocompatibility is glycosidation, the attachment of a sugar moiety to the molecule. While chemical glycosidation can be complex, involving multiple protection and deprotection steps, biotransformation using microbial enzymes offers an elegant and efficient alternative. biotech-asia.org

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. nih.gov Whole-cell biotransformation using microorganisms engineered to express specific GTs has been successfully employed for the glycosylation of various anthraquinones. mdpi.com This biocatalytic approach is often highly regioselective and stereoselective, providing access to glycosides that are difficult to synthesize chemically. rsc.org

For this compound, it is conceivable that a precursor, such as a hydroxylated derivative obtained through nucleophilic substitution of the chloro group, could serve as a substrate for glycosyltransferases. The resulting glycoside would be expected to exhibit significantly improved water solubility and potentially altered biological activity. Microbial transformation has been shown to be a viable method for producing water-soluble analogs of various substituted anthraquinones. biotech-asia.org

Table 2: Biotransformation Approaches for Anthraquinone Glycosidation

BiocatalystEnzyme ClassSubstrate TypeProductReference
Engineered E. coliGlycosyltransferase (YjiC)Various anthraquinonesO-glucoside derivatives mdpi.com
Rubia yunnanensisUDP-glycosyltransferasesβ-OH anthraquinonesO-, N-, and S-glycosides rsc.org
Beauveria bassianaFungal enzymesAlizarin1-hydroxy-2-(4'-O-methyl-β-D-glucopyranosyloxy)anthraquinone biotech-asia.org

Formation of Complex Polycyclic Systems and Ring Annulations

The anthraquinone core can serve as a building block for the construction of more complex, polycyclic aromatic systems. One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The electron-deficient nature of the quinone rings in anthraquinone derivatives makes them suitable dienophiles in these reactions.

Table 3: Examples of Diels-Alder Reactions with Anthraquinone Derivatives

DienophileDieneProduct TypeReference
1,4-AnthraquinoneButa-1,3-dieneLinear tetracyclic adduct rsc.org
2-Substituted 1,4-naphthoquinonesVarious dienesFunctionalized hydroanthraquinones royalsocietypublishing.org
Anthracenes1,4-BenzoquinoneBicyclo end-capped dendrimers researchgate.net

Development of Derivatization Reagents for Analytical Applications

Anthraquinone derivatives have found utility as derivatization reagents in analytical chemistry, particularly for enhancing the detection of analytes in high-performance liquid chromatography (HPLC). researchgate.netbenthamdirect.com These reagents typically contain a reactive functional group that can covalently attach to the analyte of interest, thereby introducing the strongly chromophoric or fluorophoric anthraquinone moiety. This "tagging" of the analyte significantly improves its detectability by UV-Vis or fluorescence detectors. nih.gov

For example, anthraquinone-2-carbonyl chloride has been used as a derivatization reagent for amines and phenols. nih.govresearchgate.net The reaction results in the formation of stable amide or ester derivatives that can be easily separated and quantified by HPLC. Given the reactivity of the chloro and nitro groups in this compound, it is plausible that this compound could be modified to create novel derivatization reagents. For instance, conversion of the nitro group to a reactive functionality, or utilization of the chloro group for coupling reactions, could lead to reagents designed for specific classes of analytes. The development of such reagents would expand the toolbox available for sensitive and selective chemical analysis.

Table 4: Anthraquinone-Based Derivatization Reagents and Their Applications

Derivatization ReagentAnalyte ClassDetection MethodReference
Anthraquinone-2-carbonyl chlorideAmines, PhenolsHPLC-UV, LC-MS nih.govresearchgate.net
Anthraquinone-2-sulfonyl chlorideAmines, PhenolsHPLC-UV, LC-MS nih.govresearchgate.net
ortho-QuinoneAldehydesHPLC (fluorescence) nih.gov

Exploration of Chemical Applications and Materials Science Relevance

Precursors in Organic Synthesis for Diverse Chemical Scaffolds

2-Chloro-3-nitro-anthraquinone serves as a valuable intermediate in the synthesis of more complex molecules, particularly dyes and heterocyclic compounds. The anthraquinone (B42736) framework is a common structural element in many synthetic colorants, and functional groups like nitro and chloro groups are often introduced to serve as handles for further chemical modification.

The synthesis of anthraquinone dyes frequently starts with precursors like nitroanthraquinone or anthraquinone sulfonic acid. wikipedia.org The nitro group, in particular, can be readily reduced to an amino group, which is a key step in producing aminoanthraquinone, a precursor for a wide range of dyes. wikipedia.org Similarly, the chlorine atom on the anthraquinone ring is reactive and can be displaced by various nucleophiles, allowing for the construction of diverse derivatives. For instance, chloroanthraquinones are important intermediates in creating vat dyes, where the chlorine atom undergoes condensation dehydrochlorination with aminoanthraquinones to produce dyes with high fastness and bright colors. google.comgoogle.com

The general strategy often involves the nitration of an anthraquinone core, followed by reactions that modify or replace the nitro and other substituent groups. wikipedia.orggoogle.com While the direct synthesis of this compound is not extensively detailed in the provided sources, the synthesis of related compounds like 1-chloroanthraquinone from nitroanthraquinone highlights the utility of the nitro-to-chloro conversion or the introduction of these groups to build specific isomers. google.comgoogle.com The reactivity of such precursors allows for the creation of a library of derivatives for various applications.

Redox-Active Components in Energy Storage Systems Research (e.g., Flow Batteries)

The anthraquinone core is a well-studied redox-active moiety, making its derivatives promising candidates for large-scale energy storage, particularly in aqueous organic redox flow batteries (AORFBs). rsc.orgharvard.eduharvard.edu These batteries offer a potentially low-cost and non-corrosive alternative to traditional systems. The performance of an AORFB is heavily dependent on the electrochemical properties of its electrolyte, and the chemical tunability of the anthraquinone structure allows for the fine-tuning of these properties. harvard.eduharvard.edu

Researchers have investigated various anthraquinone derivatives to enhance battery performance, focusing on factors like solubility, redox potential, and stability. acs.orgacs.org The introduction of substituents onto the anthraquinone skeleton directly impacts its standard reduction potential.

Electron-donating groups , such as hydroxyl groups, tend to lower the reduction potential. harvard.eduharvard.edu

Electron-withdrawing groups , such as sulfonate groups, generally raise the reduction potential. harvard.eduharvard.edu

The chloro and nitro groups on this compound are both strongly electron-withdrawing. This substitution pattern is expected to significantly influence its redox potential, likely making it higher than that of unsubstituted anthraquinone. This tunability is crucial for designing high-voltage flow cells. harvard.eduharvard.edu For example, an AQS-bromide flow cell demonstrated a higher open circuit potential than the previously used AQDS-bromide cell, a difference attributed to the modification of the anthraquinone core. harvard.eduharvard.edu The stability of the molecule during charge-discharge cycling is another critical factor, as side reactions can lead to capacity degradation. rsc.org The strategic placement of functional groups can also enhance aqueous solubility, which is essential for achieving high energy and current densities in a flow battery. acs.orgacs.org

Anthraquinone DerivativeApplication/FindingKey PropertyReference
BDEAQCl₂Anolyte material in pH-neutral AORFBsHighly negative redox-potential (-0.554 V vs. SHE) rsc.org
Sulfonated 1,8-dihydroxyanthraquinoneElectrolyte in a flow battery test cellEnhanced aqueous solubility acs.org
Anthraquinone-2-sulfonic acid (AQS)Negative electrolyte in an aqueous quinone-bromide redox flow batteryStable against bromine and upon reduction; lower reduction potential than AQDS harvard.eduharvard.edu
2,6-D2PEAQAnolyte for aqueous redox flow batteriesExtraordinary solubility of 2 M, leading to high theoretical volumetric capacity (107.2 Ah/L) acs.org

Scaffolds for Investigating Molecular Recognition and Binding Interactions (e.g., DNA/protein interactions, enzyme inhibition mechanisms)

The planar, aromatic structure of the anthraquinone scaffold makes it an ideal candidate for intercalating into DNA and binding to proteins, leading to its investigation in anticancer research and as a tool for studying molecular recognition. nih.govmdpi.com

DNA/Protein Interactions: Anthraquinone derivatives are known to interact with DNA, often through intercalation between base pairs, a process stabilized by π-π stacking interactions. nih.govmdpi.com This binding can inhibit cellular processes and downregulate protein expression, leading to cell death, which is a mechanism exploited by some anthraquinone-based anti-cancer agents. nih.gov The large π-surface of the anthraquinone core facilitates this interaction, particularly with G-quadruplex DNA structures, which are found in telomeres and are a target for cancer therapy. nih.gov The substituents on the anthraquinone ring play a crucial role in the binding affinity and selectivity for specific DNA sequences or structures. nih.govtandfonline.com Computational and spectroscopic studies help to elucidate the binding modes, which can include groove binding in addition to intercalation. tandfonline.com

Enzyme Inhibition: Anthraquinones have also been identified as a "privileged scaffold" for developing inhibitors of nucleotide-binding proteins, such as DNA gyrase, which is a target for antibacterial agents. nih.gov The ability of the anthraquinone core to fit into the ATP-binding pocket of such enzymes is a key aspect of their inhibitory activity. nih.gov Furthermore, derivatives of anthraquinone have been systematically studied as inhibitors for other enzyme classes, such as ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in inflammation and cancer. nih.govfrontiersin.org Structure-activity relationship (SAR) studies have shown that the nature and position of substituents are critical for both potency and selectivity. For example, in one study, a 2-sulfonate group was found to be essential for inhibitory activity against NTPDases, and varying the group at the 4-position led to inhibitors with selectivity for different NTPDase subtypes. nih.gov Other studies have identified anthraquinones like purpurin as having good inhibitory effects against enzymes such as acetylcholinesterase and tyrosinase. nih.gov

Anthraquinone Derivative ClassTargetInteraction/Inhibition MechanismKey FindingReference
N-substituted diethyl anthraquinonesG-quadruplex DNAStacking or groove bindingSpecific derivatives show high binding affinity (Kb up to 1.6 x 10⁶ M⁻¹) and stabilize G4 DNA. nih.gov
Aminotriazole anthraquinoneM. tuberculosis DNA Gyrase BCompetitive inhibition at ATP-binding pocketDesigned derivative showed high binding energy and stability in simulations. nih.gov
1-amino-2-sulfo-4-anilinoanthraquinonesNTPDases 1, 2, and 3Competitive inhibitionIdentified a nonselective competitive blocker (Ki 16-18 µM). nih.gov
1-amino-2-sulfo-4-(naphthylamino)anthraquinonesNTPDase1 and NTPDase3Potent inhibitionIsomers showed potent and selective inhibition of NTPDase1 or NTPDase3. nih.gov
PurpurinVarious enzymesEnzyme inhibitionShowed the strongest antioxidant and good inhibitory effects against acetylcholinesterase, tyrosinase, etc. nih.gov

Development of Chemical Probes and Analytical Reagents for Trace Analysis

The electrochemical and photochemical properties of anthraquinone derivatives make them suitable for use in the development of chemical probes and analytical reagents. Their ability to undergo reversible redox reactions is particularly useful. For instance, anthraquinone derivatives have been employed as electrochemical redox indicators to visually detect DNA hybridization. This application relies on the change in the electrochemical signal of the anthraquinone molecule upon binding to the DNA duplex.

Furthermore, the photoreactive nature of the anthraquinone core allows it to generate reactive intermediates upon irradiation. This property can be harnessed to create probes that couple to substrates through photochemical reactions, enabling the detection or quantification of target molecules. The sensitivity of their absorption and fluorescence spectra to the local environment can also be exploited for sensing applications.

Studies in Photoreactive Systems for Dye and Lasing Research

Anthracene (B1667546) and its derivatives, including anthraquinones, have long been recognized as potential organic compounds for lasing applications. researchgate.netorientjchem.org Research in this area involves synthesizing new derivatives and studying their photophysical properties, such as absorption, fluorescence, and Stokes shift, to understand and predict their lasing behavior. scispace.comorientjchem.org

Studies have been conducted on isomers of the title compound, such as 2-Chloro, 5-nitro, 9, 10-anthraquinone, to evaluate their potential as lasing dyes. researchgate.netorientjchem.org The goal is to create molecules that exhibit desirable lasing characteristics, such as specific emission wavelengths. The photophysical properties are highly dependent on the substituents attached to the anthracene or anthraquinone core. scispace.com For example, the synthesis and study of 2-Methoxy, 5-nitro, 9,10-Anthraquinone suggested it might exhibit lasing maxima in the blue-green region (around 500nm). scispace.com

Anthraquinone derivatives are also studied for their general photochemical reactivity. Upon photoexcitation, they can undergo intersystem crossing to a reactive triplet state, which can then participate in reactions like hydrogen abstraction or electron transfer. researchgate.net This photoreactivity is fundamental to their function in various applications, including their use as photosensitizers. mdpi.comresearchgate.net

Investigation of Structure-Activity Relationships for Antifouling Properties

Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant global issue. Anthraquinones have emerged as a class of compounds with promising antifouling activity. frontiersin.org They are used as additives in antifouling paints to deter the settlement of marine invertebrate larvae and inhibit the growth of biofilm-forming bacteria. frontiersin.org

Structure-activity relationship (SAR) studies are crucial for understanding which structural features contribute to this bioactivity and for designing more effective and environmentally benign antifouling agents. Research on a series of anthraquinone analogues has shown that many exhibit significant activity against key marine bacterial species at very low concentrations. frontiersin.org The antibacterial and antibiofilm activity is closely linked to the substitution pattern on the anthraquinone ring. For example, the polarity of the substituents has been found to be related to their antibacterial effects. rsc.org The mechanism of action can involve the generation of reactive oxygen species (ROS) through redox cycling, which damages microbial DNA, proteins, and cell membranes. researchgate.net By systematically analyzing how changes in the structure of anthraquinone derivatives affect their antifouling performance, researchers can identify the key molecular properties required for potent activity. frontiersin.orgresearchgate.net

Compound/ClassActivityKey Finding from SARReference
Anthraquinones (general)AntifoulingUsed as additives in paints to prevent biofouling. frontiersin.org
Various substituted anthraquinonesInhibition of marine bacterial growth and biofilm adhesionCertain compounds exhibited very low minimum inhibitory concentrations (0.01 μg/ml). frontiersin.org
Emodin and Alizarin derivativesAntibacterialHydroxyl groups on the anthraquinone ring are related to a variety of pharmacological activities. researchgate.net
Natural AnthraquinonesAntibacterialThe polarity of substituents is closely related to their antibacterial activities. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Environmentally Benign Synthesis

The traditional synthesis of substituted anthraquinones often involves harsh reaction conditions and the use of stoichiometric reagents that are environmentally problematic. Future research should prioritize the development of novel catalytic systems for the synthesis of 2-Chloro-3-nitro-anthraquinone that align with the principles of green chemistry.

One promising avenue is the exploration of heterogeneous catalysts, which offer advantages in terms of separation and reusability. For instance, solid acid catalysts could replace corrosive liquid acids in Friedel-Crafts acylation reactions, a key step in building the anthraquinone (B42736) core. Additionally, the use of aqueous media, catalyzed by inexpensive and non-toxic catalysts like alum, has shown promise for the synthesis of other anthraquinone derivatives and warrants investigation for this specific compound. tandfonline.com Microwave-assisted organic synthesis (MAOS) also presents a compelling alternative, often leading to shorter reaction times and improved yields under solvent-free conditions. rasayanjournal.co.in

Furthermore, the development of catalytic methods for the direct and regioselective nitration and chlorination of the anthraquinone nucleus would be a significant advancement. This could involve the use of supported reagents or transition-metal catalysts to control the position of functionalization, thereby avoiding multi-step procedures and the generation of isomeric byproducts. A notable example in the synthesis of related chloroanthraquinones is the avoidance of heavy metals like mercury by using alternative chlorination reagents. google.com

Table 1: Potential Green Synthesis Strategies for Anthraquinone Derivatives

Strategy Catalyst/Medium Potential Advantages
Friedel-Crafts Acylation Solid Acid Catalysts (e.g., Zeolites) Reusability, reduced corrosion, and waste.
Aqueous Synthesis Alum (KAl(SO₄)₂·12H₂O) in water Inexpensive, non-toxic, and environmentally benign. tandfonline.com
Microwave-Assisted Synthesis Solvent-free or high-boiling polar solvents Reduced reaction times, increased yields, and energy efficiency. rasayanjournal.co.in

Advanced Mechanistic Elucidation of Complex Transformation Pathways

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The presence of two distinct electron-withdrawing groups at the 2- and 3-positions creates a unique electronic landscape that influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Future research should employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic techniques to unravel the mechanistic details of these transformations. For instance, in reactions with nucleophiles, it is important to understand the competition between the substitution of the chloro and nitro groups. Studies on the analogous 1-nitro-4-chloroanthraquinone have shown that the nature of the nucleophile (e.g., O- vs. S-nucleophiles) can dictate the regioselectivity of the substitution. researchgate.net Theoretical studies can also provide valuable insights into the reaction pathways and the stability of intermediates, such as Meisenheimer complexes. nih.gov

Understanding the photochemistry of this compound is another critical area. Anthraquinones are known to be photochemically active, and the interplay between the chloro and nitro substituents could lead to novel photoreactions. nih.gov Time-resolved spectroscopy and computational modeling could be used to map the excited-state potential energy surfaces and identify the key intermediates and reaction pathways.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery of new materials with desired properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be valuable for predicting the electronic, optical, and redox properties of substituted anthraquinones. acs.orgresearchgate.netuclouvain.be

Future efforts should focus on building robust computational models to predict the properties of this compound and its derivatives. For example, DFT calculations can be used to predict the HOMO-LUMO gap, which is correlated with the color and electronic properties of the molecule. aip.org This predictive capability can guide the synthesis of new derivatives with tailored absorption spectra for applications as dyes or in organic electronics. Computational studies can also predict the redox potentials of new anthraquinone derivatives, which is crucial for their application in redox flow batteries. acs.orgjcesr.orgrsc.org

The development of quantitative structure-property relationships (QSPR) based on a combination of experimental data and computed molecular descriptors would be a significant step forward. Such models could be used to screen virtual libraries of this compound derivatives for specific applications, thereby prioritizing synthetic efforts on the most promising candidates.

Table 2: Computationally Accessible Properties of Anthraquinone Derivatives

Property Computational Method Relevance
Electronic Structure (HOMO/LUMO) DFT Color, electronic properties, reactivity. aip.org
Redox Potential DFT Energy storage applications (redox flow batteries). acs.orgjcesr.orgrsc.org
UV-Vis Absorption Spectra TD-DFT Dye and pigment applications. uclouvain.be

Exploration of New Chemical Transformations for Expanding Derivative Libraries

The unique substitution pattern of this compound makes it a versatile building block for the synthesis of a wide array of new compounds. Future research should focus on exploring novel chemical transformations to expand the library of its derivatives.

Given the electron-deficient nature of the anthraquinone core, SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) are expected to be a fruitful area of investigation. mdpi.com This would allow for the introduction of a wide range of functional groups, leading to new dyes, functional materials, and biologically active compounds. The development of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, would further expand the synthetic toolbox for modifying the anthraquinone scaffold. liberty.edunih.gov

Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for the synthesis of complex heterocyclic systems fused to the anthraquinone core. The resulting aminoanthraquinones are important intermediates for a variety of dyes and biologically active molecules. colab.ws The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method that could potentially be applied to further functionalize the aromatic rings. organic-chemistry.org

Investigation into Solid-State Reactivity and Polymorphism

The solid-state properties of organic molecules are critical for their application in materials science, including pigments, organic semiconductors, and pharmaceuticals. The investigation of the solid-state reactivity and polymorphism of this compound is a largely unexplored but potentially rewarding area of research.

Future studies should aim to crystallize this compound and solve its crystal structure. This would provide valuable information about its molecular conformation and intermolecular interactions in the solid state. Understanding the crystal packing is essential for rationalizing its physical properties and for designing new crystalline materials. The study of related nitroaromatic compounds has shown a correlation between molecular structure and solid-state photochemical reactivity. rsc.org

The possibility of polymorphism—the ability of a compound to exist in multiple crystal forms—should also be investigated. Different polymorphs can have distinct physical properties, such as color, solubility, and melting point. A systematic screening for polymorphs using various crystallization techniques would be a crucial first step. The photochemical reactivity of this compound in the solid state is another intriguing avenue. The solid-state photochemical transformation of 9,10-dinitroanthracene (B1595615) to anthraquinone suggests that crystalline this compound could exhibit interesting crystal-to-crystal transformations. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-nitro-anthraquinone, and how are critical reaction parameters optimized?

  • Methodology : Synthesis typically involves sequential nitration and chlorination of anthraquinone derivatives. For example, nitration of 2-chloroanthraquinone under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by purification via recrystallization. Key parameters include temperature control (<10°C to avoid over-nitration) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of nitrating agent) to minimize byproducts .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (mp 157–162°C for intermediates, as seen in structurally similar anthraquinones) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • Spectroscopy : UV-Vis (λmax ~250–400 nm for nitro-aromatic transitions) and FT-IR (C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • Chromatography : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>98% required for research-grade material) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic chlorine patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Method : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), light (UV irradiation), and humidity (75% RH) for 7–30 days. Analyze degradation products via LC-MS and compare with reference standards. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

  • Approach :

  • Computational Modeling : Compare experimental NMR shifts (¹H/¹³C) with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate assignments .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in crowded spectral regions .

Q. What mechanistic insights exist for the compound’s role in photooxidative reactions?

  • Experimental Design :

  • Kinetic Studies : Monitor reaction rates under controlled O₂ atmospheres (e.g., using a fluorescence quencher like TEMPO to trap radicals).
  • Transient Absorption Spectroscopy : Identify short-lived intermediates (e.g., triplet excited states) during photoirradiation .
    • Findings : 2-Chloroanthraquinone derivatives act as photosensitizers, generating singlet oxygen (¹O₂) that facilitates C–H bond activation in tertiary amines .

Q. What strategies mitigate challenges in synthesizing this compound analogs with improved solubility?

  • Methodology :

  • Co-crystallization : Introduce hydrogen-bond donors (e.g., polyethylene glycol) to enhance crystallinity.
  • Derivatization : Attach polar groups (e.g., sulfonate) to the anthraquinone core while monitoring electronic effects via cyclic voltammetry .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Troubleshooting :

  • Quality Control : Standardize starting material purity (e.g., ≥99% anthraquinone) and solvent dryness (Karl Fischer titration for H₂O <50 ppm).
  • Statistical Design : Use a factorial experimental design (e.g., 2³ matrix) to identify critical factors (e.g., catalyst loading, reaction time) .

Q. What are the best practices for validating biological activity data involving this compound?

  • Guidelines :

  • Dose-Response Curves : Perform triplicate assays (e.g., IC₅₀ in cytotoxicity studies) with positive/negative controls.
  • Metabolite Profiling : Use LC-HRMS to rule out interference from degradation products .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • Recommendations :

  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (as per SDS guidelines for structurally similar chlorinated anthraquinones) .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.